molecular formula C15H11F2N3OS B2828245 N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 895434-46-5

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B2828245
CAS No.: 895434-46-5
M. Wt: 319.33
InChI Key: XGTZYMPBQDZMIO-UHFFFAOYSA-N
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Description

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C15H11F2N3OS and its molecular weight is 319.33. The purity is usually 95%.
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Scientific Research Applications

Metabolic Stability Enhancement

A study investigated various 6,5-heterocyclic analogues, including derivatives similar to N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide, to improve metabolic stability. These analogues were examined as alternatives to benzothiazole rings to reduce or eliminate metabolic deacetylation, a common issue with certain inhibitors. One such compound showed similar in vitro potency and in vivo efficacy to the original compound, with minimal observed deacetylated metabolites in hepatocytes (Stec et al., 2011).

Anticancer Activity

Another research focused on the synthesis of novel fluoro-substituted benzo[b]pyran compounds, which are structurally related to this compound. These compounds were evaluated for their anticancer activity against various human cancer cell lines, including lung, breast, and CNS cancer. The study found that these compounds show anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).

Photovoltaic Efficiency and NLO Activity

Research on bioactive benzothiazolinone acetamide analogs, similar in structure to this compound, included spectroscopic and quantum mechanical studies. These studies assessed the compounds' potential as photosensitizers in dye-sensitized solar cells (DSSCs), showing good light harvesting efficiency and free energy of electron injection. Additionally, the non-linear optical (NLO) activity of these compounds was investigated, revealing significant second-order hyperpolarizability values (Mary et al., 2020).

Src Kinase Inhibitory and Anticancer Activities

A study on thiazolyl N-benzyl-substituted acetamide derivatives, related to this compound, examined their Src kinase inhibitory and anticancer activities. One derivative showed significant inhibition of c-Src kinase in various cell lines, indicating potential for cancer treatment (Fallah-Tafti et al., 2011).

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N3OS/c1-9(21)20(8-10-3-2-4-18-7-10)15-19-14-12(17)5-11(16)6-13(14)22-15/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTZYMPBQDZMIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1=CN=CC=C1)C2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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